Product packaging for 1-Bromo-5-methoxy-2,4-dimethylbenzene(Cat. No.:)

1-Bromo-5-methoxy-2,4-dimethylbenzene

Cat. No.: B14778780
M. Wt: 215.09 g/mol
InChI Key: TVEFXWXDXJRSNG-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-2,4-dimethylbenzene (CAS 77771-60-9) is a high-value brominated aromatic compound that serves as a versatile synthetic intermediate and building block in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C 9 H 11 BrO and a molecular weight of 215.09 g/mol, this solid compound is characterized by its benzene ring substituted with methoxy and methyl groups at the 1, 2, and 4 positions, and a bromine atom which acts as a site for further functionalization . Its primary research application lies in nucleophilic aromatic substitution reactions and as a precursor for the synthesis of more complex molecules. The bromine atom on the aromatic ring is an excellent leaving group, enabling reactions via mechanisms such as the benzyne pathway, which is particularly useful for creating substituted benzene derivatives that are difficult to access by other means . Furthermore, structurally similar bromo-methoxy-dimethylbenzene compounds are recognized as critical intermediates and impurities in the synthesis of active pharmaceutical ingredients, such as Pinaverium, highlighting its relevance in pharmaceutical development and quality control workflows . Researchers also utilize analogous brominated, methoxy-substituted benzene compounds as key scaffolds in the development of potential therapeutic agents, including antitumor compounds that target tubulin polymerization . This product is offered with a purity of 95% and is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Appropriate personal protective equipment should be worn when handling this material .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO B14778780 1-Bromo-5-methoxy-2,4-dimethylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-bromo-5-methoxy-2,4-dimethylbenzene

InChI

InChI=1S/C9H11BrO/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5H,1-3H3

InChI Key

TVEFXWXDXJRSNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)C

Origin of Product

United States

Derivation of Phenolic Precursors from Lignin

The initial step involves the catalytic conversion of lignin (B12514952) into simpler phenolic units. Various methods have been developed to depolymerize lignin into valuable aromatic monomers.

Catalyst SystemLignin SourceKey ProductsReference
Pt/HZSM-23Kraft LigninSubstituted phenols, aromatics mdma.ch
HY ZeoliteVariousPhenol (B47542) acs.org
Pt/C and MoP/SiO₂Pine WoodPhenol, 4-alkylphenols unive.itd-nb.info
Tungsten PhosphideAlkaline LigninGuaiacol, 2-methoxy-4-methyl-phenol elsevierpure.com

Green C Alkylation Methylation of Phenols

To obtain the desired 2,4-dimethyl substitution pattern, a regioselective C-alkylation of a renewable phenol (B47542) precursor is required. While traditional Friedel-Crafts alkylation often employs hazardous Lewis acids and halogenated solvents, greener alternatives are being developed. acs.orgncl.res.inresearchgate.net The selective ortho-methylation of phenol with methanol (B129727) over solid acid or mixed-oxide catalysts represents a more sustainable approach. ncl.res.ingoogle.comunimi.itconicet.gov.ar For instance, copper-manganese (B8546573) mixed oxide spinels have shown high ortho-selectivity for phenol methylation. ncl.res.in

Sustainable O Methylation

The introduction of the methoxy (B1213986) group can be achieved through green O-methylation of the corresponding phenol (B47542). Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent, replacing toxic reagents like dimethyl sulfate (B86663) and methyl halides. nih.govthe-innovation.org DMC is non-toxic, biodegradable, and its reactions can be performed catalytically, minimizing waste. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate, and can be enhanced by phase-transfer catalysts or continuous-flow reactors. mdma.chunive.itunive.it

Interactive Table: Comparison of Catalytic Systems for O-Methylation of Phenols with DMC
Catalyst SystemTemperature (°C)PressureSelectivityReference
K₂CO₃ / Tetrabutylammonium Bromide90-100AtmosphericHigh O-selectivity mdma.ch
K₂CO₃ / PEG 6000180Atmospheric (Flow)100% Anisole (B1667542) unive.it
Cesium Carbonate120-160AutogenousGood yields of aryl methyl ethers elsevierpure.com
DBU90AtmosphericEfficient for various phenols nih.gov

Sustainable Bromination

Mechanistic Pathways of Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) is the characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgbyjus.com The reaction generally proceeds via a two-step mechanism. lumenlearning.commasterorganicchemistry.com

The central feature of the EAS mechanism is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex. wikipedia.orglibretexts.org This intermediate is generated in the rate-determining step when the π-electron system of the aromatic ring attacks an electrophile (E⁺). byjus.commasterorganicchemistry.com The formation of the arenium ion temporarily disrupts the aromaticity of the ring, resulting in a positively charged intermediate. lumenlearning.comwikipedia.org

The stability of this arenium ion is crucial to the reaction rate and is significantly influenced by the substituents present on the ring. The positive charge in the arenium ion is delocalized over the carbon atoms of the ring through resonance. wikipedia.org For this compound, the electron-donating methoxy (B1213986) and methyl groups play a significant role in stabilizing the arenium ion intermediate.

Methoxy Group (-OCH₃): The oxygen atom of the methoxy group has lone pairs of electrons that can be donated to the ring through resonance, effectively delocalizing the positive charge. This provides a high degree of stabilization, especially when the electrophilic attack occurs at the ortho or para positions relative to the methoxy group. libretexts.org

Methyl Groups (-CH₃): Alkyl groups, like methyl, are electron-donating through an inductive effect, which also helps to stabilize the adjacent positive charge of the arenium ion. youtube.com

Bromo Group (-Br): While halogens are deactivating due to their inductive electron withdrawal, they possess lone pairs that can participate in resonance donation, which helps to stabilize the positive charge in the arenium ion for ortho and para attack. quora.comlibretexts.org

The combined effect of these groups, particularly the powerful resonance donation from the methoxy group, leads to a relatively stable arenium ion, facilitating the EAS reaction despite the presence of the deactivating bromo substituent.

Regioselectivity in EAS refers to the position at which the incoming electrophile substitutes on the benzene (B151609) ring. This is determined by the directing effects of the existing substituents, which influence the stability of the potential arenium ion intermediates for ortho, meta, and para attack. youtube.compressbooks.pub

In this compound, there are two available positions for substitution (C3 and C6). The directing effects of the four substituents must be considered collectively:

Methoxy Group (-OCH₃): A strongly activating, ortho-, para-director due to resonance electron donation. libretexts.orgpressbooks.pub

Methyl Groups (-CH₃): Activating, ortho-, para-directors due to inductive electron donation. libretexts.orgyoutube.com

Bromo Group (-Br): A deactivating, ortho-, para-director due to opposing inductive withdrawal and resonance donation effects. libretexts.orgleah4sci.com

The combined influence of these groups determines the most favorable position for electrophilic attack. The methoxy group is the most powerful activating group present and will strongly direct incoming electrophiles to its ortho and para positions. youtube.com Similarly, the methyl and bromo groups also direct ortho and para. The position C6 is ortho to the methoxy group and one of the methyl groups, while the position C3 is ortho to the other methyl group and the bromo group. Due to the powerful activating and directing effect of the methoxy group, substitution is most likely to occur at position C6. Steric hindrance from the adjacent methyl group at C4 might slightly disfavor this position compared to an unhindered site, but the electronic activation is typically the dominant factor. youtube.com

Table 1: Analysis of Substituent Directing Effects in this compound
SubstituentPositionElectronic EffectClassificationDirecting Preference
-BrC1Inductive Withdrawal (-I), Resonance Donation (+R)Deactivating, Ortho-, Para-DirectorC2, C6, C4
-CH₃C2Inductive Donation (+I)Activating, Ortho-, Para-DirectorC1, C3, C5
-CH₃C4Inductive Donation (+I)Activating, Ortho-, Para-DirectorC3, C5
-OCH₃C5Inductive Withdrawal (-I), Resonance Donation (+R)Strongly Activating, Ortho-, Para-DirectorC4, C6

The outcome of some EAS reactions can be governed by whether the reaction is under kinetic or thermodynamic control. pressbooks.pub

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (the kinetic product). This corresponds to the reaction pathway with the lowest activation energy. libretexts.orglibretexts.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established. The major product will be the most stable one (the thermodynamic product), regardless of how fast it is formed. pressbooks.publibretexts.org

For polysubstituted benzenes like this compound, steric hindrance can influence the activation energy. youtube.com For instance, attack at a sterically hindered position might have a higher activation energy than attack at a less hindered one. If the product resulting from attack at the sterically hindered but electronically favored position is more stable, it could be the thermodynamic product, while the product from the less hindered position could be the kinetic product. In the case of this specific compound, the directing groups strongly favor the available positions, and significant divergence between kinetic and thermodynamic products would depend on the specific electrophile and reaction conditions.

While the initial step of EAS involves the addition of an electrophile to the aromatic ring, the reaction pathway overwhelmingly favors substitution over addition. libretexts.org After the formation of the arenium ion, the subsequent step is the loss of a proton to restore the highly stable aromatic π-system. byjus.comlumenlearning.com The alternative, an electrophilic aromatic addition reaction (AdEAr), would involve the capture of a nucleophile by the arenium ion. This pathway is energetically unfavorable because it would result in a non-aromatic cyclohexadiene derivative, thus losing the significant resonance stabilization energy of the benzene ring. libretexts.org

However, some computational studies have suggested that for certain reactions, such as the halogenation of activated rings, an addition-elimination pathway that avoids a distinct arenium ion intermediate might be competitive with the traditional EAS mechanism. nih.gov

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic Aromatic Substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. chemistrysteps.combyjus.com This reaction is less common than EAS and typically requires specific substrate features. libretexts.org For a compound like this compound, the feasibility of SₙAr depends on the reaction mechanism.

There are two primary mechanisms for SₙAr:

Addition-Elimination: This mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. ncrdsip.comjove.com These groups are necessary to stabilize the negative charge of the intermediate (a Meisenheimer complex) formed when the nucleophile adds to the ring. chemistrysteps.comjove.com this compound lacks strong electron-withdrawing groups; instead, it possesses electron-donating methoxy and methyl groups. These groups would destabilize the negatively charged intermediate, making the addition-elimination pathway highly unfavorable. youtube.com

Elimination-Addition (Benzyne Mechanism): This mechanism does not require electron-withdrawing groups but proceeds in the presence of a very strong base, such as potassium amide (KNH₂). chemistrysteps.comncrdsip.com The reaction involves two steps:

Elimination: The strong base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group (the bromo group). This is followed by the elimination of the leaving group to form a highly reactive benzyne (B1209423) intermediate. ncrdsip.comyoutube.com For this compound, there is only one hydrogen ortho to the bromo group (at C6), so only one benzyne intermediate is possible.

Addition: The nucleophile then adds to one of the two carbons of the triple bond in the benzyne intermediate. Subsequent protonation yields the final product. ncrdsip.com Nucleophilic attack on the benzyne derived from this substrate could occur at either C1 or C2, potentially leading to a mixture of two isomeric products. A similar reaction has been described for 1-bromo-3-methoxy-5-methylbenzene. chegg.com

Table 2: Feasibility of SₙAr Mechanisms for this compound
MechanismRequirementsFeasibility for this CompoundRationale
Addition-EliminationStrong electron-withdrawing groups (e.g., -NO₂) ortho/para to leaving group.Very Low / UnlikelyThe ring is substituted with electron-donating groups (-OCH₃, -CH₃), which would destabilize the required Meisenheimer complex intermediate. youtube.com
Elimination-Addition (Benzyne)Very strong base (e.g., KNH₂) and a hydrogen ortho to the leaving group.PossibleThe compound has a hydrogen at the C6 position, allowing for the formation of a benzyne intermediate upon treatment with a sufficiently strong base. ncrdsip.comchegg.com

Influence of Electron-Withdrawing and Electron-Donating Groups on SNAr Reactivity

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides. The feasibility and rate of SNAr reactions are profoundly influenced by the nature of the substituents on the aromatic ring. Generally, the presence of strong electron-withdrawing groups (EWGs) is a prerequisite for a successful SNAr reaction. chemistrysteps.comwikipedia.org These groups, such as nitro (-NO2) or cyano (-CN), when positioned ortho or para to the leaving group, stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance. libretexts.org This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution.

Conversely, electron-donating groups (EDGs) on the aromatic ring deactivate it towards nucleophilic attack. libretexts.org By increasing the electron density of the benzene ring, EDGs make the ring less electrophilic and thus less susceptible to attack by nucleophiles. In the case of this compound, the substituents are predominantly electron-donating. The methoxy group (-OCH3) is a strong electron-donating group due to its ability to donate a lone pair of electrons to the ring via the resonance effect. The two methyl groups (-CH3) are also electron-donating, primarily through an inductive effect.

Given the electronic properties of its substituents, this compound is expected to be highly unreactive in SNAr reactions under standard conditions. The cumulative electron-donating effect of the methoxy and two methyl groups would significantly increase the electron density of the aromatic ring, making it a poor substrate for nucleophilic attack. For a successful SNAr reaction to occur on such an electron-rich system, extremely harsh reaction conditions or a different reaction mechanism, such as one involving a benzyne intermediate, would likely be necessary. chemistrysteps.com

Structure-Reactivity Relationships in Substituted Benzene Systems

The interplay of electronic and steric effects governs the reactivity of substituted benzene derivatives. Quantitative relationships, such as the Hammett equation, provide a framework for understanding and predicting how substituents will influence reaction rates and equilibria.

Hammett Equation and Substituent Constants Analysis

The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of a benzene ring. wikipedia.org It is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

Substituent constants (σ) are a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group. The reaction constant (ρ) provides insight into the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (development of negative charge in the transition state), which is characteristic of SNAr reactions.

For this compound, we can analyze the expected electronic effects based on the substituent constants for the individual groups.

Interactive Data Table: Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
-OCH₃0.12-0.27
-CH₃-0.07-0.17

Note: The values presented are standard Hammett constants. The actual electronic effect in a polysubstituted system can be more complex than a simple summation of these values.

In this compound, the methoxy group is para to a methyl group and meta to the bromo leaving group and the other methyl group. The methyl groups are ortho and para to the methoxy group and ortho and meta to the bromo group. The cumulative effect of these electron-donating groups results in a highly electron-rich aromatic ring, which, as previously discussed, is detrimental to SNAr reactivity. The strongly negative σ_para value of the methoxy group and the negative σ values of the methyl groups all contribute to this deactivation.

Steric Hindrance Effects on Reactivity

Steric hindrance arises from the spatial arrangement of atoms and can significantly impact reaction rates by impeding the approach of a reactant to the reaction center. In this compound, the bromine atom is flanked by a methyl group in the ortho position (C2) and is in a meta position relative to the other methyl group (C4) and the methoxy group (C5).

Other Relevant Reaction Pathways (e.g., Oxidation and Reduction of Aromatic Ring Substituents)

While SNAr reactions are unlikely, the substituents on this compound can undergo other transformations, such as oxidation and reduction.

Oxidation:

The methyl groups on the aromatic ring are susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize benzylic carbons that have at least one hydrogen atom. In the case of this compound, both methyl groups could potentially be oxidized to carboxylic acid groups, yielding a substituted benzoic acid derivative. The methoxy group is generally stable to oxidation under these conditions. Electrochemical oxidation of similar methylated anisoles has also been studied, leading to the formation of cation radicals that can undergo further reactions. researchgate.net

Reduction:

The aromatic ring itself can be reduced under specific conditions. The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can reduce electron-rich aromatic rings. ic.ac.uk For anisole (B1667542) (methoxybenzene), the Birch reduction typically yields 1-methoxy-1,4-cyclohexadiene. stackexchange.com It is plausible that this compound could undergo a similar reduction of the aromatic ring. Additionally, the bromo substituent could potentially be removed via catalytic hydrogenation or by using reducing agents like tributyltin hydride, a process known as hydrodehalogenation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are anticipated. The aromatic region would likely display a single proton signal, a singlet, due to the isolated aromatic proton. The methoxy group protons would also present as a sharp singlet, typically resonating in the range of 3.8-4.0 ppm. Furthermore, two separate singlets are expected for the two non-equivalent methyl groups attached to the benzene ring, with their chemical shifts influenced by the neighboring substituents.

Anticipated ¹H NMR Data for this compound

ProtonsChemical Shift (ppm) (Predicted)Multiplicity
Aromatic-H7.0 - 7.5Singlet
Methoxy (-OCH₃)~3.9Singlet
Methyl (-CH₃)~2.3Singlet
Methyl (-CH₃)~2.2Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides critical information regarding the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the eight carbon atoms of the benzene ring and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents (bromo, methoxy, and methyl groups). The carbon atom attached to the bromine would be expected to resonate at a lower field compared to the others. The methoxy carbon signal would appear in the typical range for such groups, generally between 55-60 ppm. The two methyl carbons would also show distinct signals.

Anticipated ¹³C NMR Data for this compound

CarbonChemical Shift (ppm) (Predicted)
C-Br115 - 120
C-OCH₃155 - 160
C-CH₃ (ortho to Br)120 - 125
C-CH₃ (para to Br)135 - 140
Quaternary C130 - 145
Aromatic CH110 - 130
-OCH₃55 - 60
-CH₃15 - 25
-CH₃15 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. In this specific molecule, with its isolated aromatic proton and singlet methyl groups, significant correlations would not be expected, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be instrumental in assigning the protonated aromatic carbon and the methyl carbons to their corresponding proton signals.

Solid-State NMR Applications

While solution-state NMR is more common for small organic molecules, solid-state NMR (ssNMR) could provide valuable information if the compound is a solid and difficult to dissolve or if studying its crystalline packing and polymorphism is of interest. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material, offering insights into the molecular structure and conformation in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the determination of the elemental formula with high confidence. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Anticipated HRMS Data for this compound

IonCalculated m/z (for C₉H₁₁⁷⁹BrO)Calculated m/z (for C₉H₁₁⁸¹BrO)
[M]⁺213.9997215.9976

The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure. Key fragments would likely arise from the loss of a methyl group, a methoxy group, or a bromine atom, providing further structural evidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, after initial ionization (typically via Electron Ionization, EI), the molecular ion (M⁺˙) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) is selected. This ion is then subjected to collision-induced dissociation (CID), leading to predictable fragmentation pathways that provide structural confirmation.

Table 1. Predicted MS/MS Fragmentation of this compound
Precursor Ion (m/z)Proposed Fragment IonNeutral LossPlausible Structure of Fragment
214/216199/201CH₃• (15 Da)Loss of a methyl radical from a methoxy or aryl methyl group
214/216183/185CH₃O• (31 Da)Loss of a methoxy radical
214/216135Br• (79/81 Da)Loss of a bromine radical
199/201171/173CO (28 Da)Loss of carbon monoxide from the ion after methyl loss

Advanced Ionization Techniques (e.g., Electrospray Ionization, Fast Atom Bombardment)

The choice of ionization technique is critical for the successful mass spectrometric analysis of a compound. For a neutral, relatively volatile, and thermally stable molecule like this compound, Electron Ionization (EI) is the most common and suitable method, providing a characteristic mass spectrum and extensive fragmentation for structural elucidation.

However, advanced ionization techniques can be considered, though they may be less conventional for this specific compound type:

Electrospray Ionization (ESI): This is a soft ionization technique primarily used for polar, large, and thermally labile molecules that can be readily ionized in solution. For this compound, which is non-polar and lacks acidic or basic sites, ESI would be inefficient. Analysis would likely require the formation of a charged adduct with a metal cation (e.g., Ag⁺) to be observed.

Fast Atom Bombardment (FAB): An older technique useful for non-volatile and thermally sensitive compounds. The sample is dissolved in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon). While it could potentially ionize the molecule, GC-MS with EI is generally superior for this type of analyte due to better sensitivity and reproducibility.

For routine analysis, EI remains the technique of choice, while methods like ESI would only be explored under specific circumstances requiring soft ionization.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, characteristic vibrational modes can be predicted based on its constituent functional groups.

Table 2. Predicted IR and Raman Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman IntensityNotes
Aromatic C-H Stretch3100 - 3000Medium-WeakStrongCharacteristic of the benzene ring.
Aliphatic C-H Stretch2975 - 2850StrongStrongAsymmetric and symmetric stretching of methyl groups.
Aromatic C=C Stretch1610 - 1580, 1500 - 1450Medium-StrongMedium-StrongMultiple bands indicating the aromatic ring skeletal vibrations.
Asymmetric C-O-C Stretch1275 - 1200StrongMedium-WeakCharacteristic of the aryl-alkyl ether linkage.
Symmetric C-O-C Stretch1050 - 1020MediumMediumCharacteristic of the aryl-alkyl ether linkage.
C-Br Stretch650 - 550Medium-StrongStrongVibration of the carbon-bromine bond.
Ring Bending (Out-of-Plane)900 - 675StrongWeakSubstitution pattern on the benzene ring influences this region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, specifically the π → π* transitions in the aromatic ring of this compound. The benzene ring itself exhibits characteristic absorption bands, which are shifted and intensified by the presence of substituents.

The methoxy (-OCH₃), bromo (-Br), and methyl (-CH₃) groups act as auxochromes, modifying the absorption profile compared to unsubstituted benzene. The methoxy group, in particular, causes a significant bathochromic (red) shift due to the resonance effect of its lone pair of electrons with the aromatic π-system. The bromo and methyl groups also contribute to this shift. Consequently, the fine structure of the B-band (benzenoid band) is typically lost, and it shifts to a longer wavelength with increased intensity.

Table 3. Predicted UV-Vis Absorption Data for this compound
TransitionPredicted λmax (nm)SolventNotes
π → π* (E-band)~210 - 230Ethanol or HexaneHigh-energy transition, strong absorption.
π → π* (B-band)~270 - 290Ethanol or HexaneLower-energy transition, weaker absorption, shifted from benzene (~255 nm).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a crystal structure for this compound has not been reported in the crystallographic databases, analysis of closely related compounds like 1,5-Dibromo-2,4-dimethoxybenzene provides insight into the expected solid-state conformation. researchgate.net For the title compound, one would expect the benzene ring to be essentially planar, with the substituents lying close to this plane. The analysis would reveal how the molecules pack in the unit cell and identify any significant intermolecular forces, such as C-H···π or Br···Br interactions, that stabilize the crystal structure.

Table 4. Illustrative Data Obtainable from X-ray Crystallography (Based on Analogous Structures)
ParameterType of Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-Br, C-O)
Bond Angles (°)Angles between adjacent bonds (e.g., C-O-C)
Intermolecular InteractionsDetails on hydrogen bonds, halogen bonds, and π-stacking

Purity Confirmation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for verifying the purity of a chemical compound by separating it from any impurities, starting materials, or by-products from its synthesis.

Gas Chromatography (GC): Given its volatility and thermal stability, this compound is ideally suited for GC analysis. A sample is vaporized and passed through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar or mid-polarity column is typically used. Purity is determined by the percentage of the total peak area that corresponds to the main component. A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) detector can be used to identify both the main peak and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A common method would be reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. Detection is typically performed with a UV detector set to a wavelength where the compound absorbs strongly (e.g., its λmax). The purity is calculated from the relative peak areas in the resulting chromatogram.

Table 5. Typical Chromatographic Conditions for Purity Analysis
TechniqueParameterTypical Condition
Gas Chromatography (GC)Column30 m x 0.25 mm, 5% Phenyl Polysiloxane (e.g., DB-5)
Carrier GasHelium or Hydrogen
Temperature Programe.g., 100°C hold 2 min, ramp to 250°C at 10°C/min
DetectorFlame Ionization (FID) or Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)Column150 mm x 4.6 mm, C18, 5 µm
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectorUV at ~280 nm

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries and energies. For 1-bromo-5-methoxy-2,4-dimethylbenzene, DFT would be employed to find the most stable arrangement of its atoms in space (geometry optimization). This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. Such calculations would also yield key electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map, which indicates regions of positive and negative charge.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC) can provide highly accurate predictions of molecular properties. For this compound, these methods could be used to calculate properties such as dipole moment, polarizability, and vibrational frequencies with a high degree of confidence, offering a deeper understanding of its interaction with electromagnetic fields and its infrared spectrum.

Molecular Modeling and Simulation

Beyond static properties, molecular modeling and simulation techniques can explore the dynamic behavior of molecules and their reaction pathways.

The substituents on the benzene (B151609) ring of this compound (bromo, methoxy (B1213986), and two methyl groups) have specific spatial requirements and can rotate around their single bonds to the ring. Conformational analysis involves systematically exploring these rotations to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. For the methoxy group, for instance, the orientation of the methyl group relative to the plane of the benzene ring is of particular interest. Understanding the preferred conformations is crucial as it can significantly influence the molecule's reactivity and intermolecular interactions.

Computational methods can be used to model potential chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction, which connects the reactants, transition states, and products. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy and the reaction mechanism can be determined. For example, modeling the nucleophilic aromatic substitution at the bromine-bearing carbon would provide insights into the feasibility and kinetics of such a reaction.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the structural or property descriptors of a set of compounds with their chemical reactivity. tubitak.gov.tr These relationships are often expressed as mathematical equations. tubitak.gov.tr In the context of this compound, a QSRR study would involve a series of related compounds where, for example, the nature and position of the substituents are varied. tubitak.gov.tr By calculating various quantum mechanical molecular descriptors (such as HOMO/LUMO energies, charges on atoms, etc.) for each compound and measuring their reaction rates for a specific reaction, a predictive model can be built. tubitak.gov.tr This approach allows for the estimation of reactivity for new, unsynthesized compounds based on their computed structural features. tubitak.gov.tr

Applications in Cheminformatics and Drug Design

Cheminformatics and computational drug design utilize the structural and physicochemical properties of molecules to predict their biological activity and to design new therapeutic agents. The scaffold of this compound, as a substituted aromatic compound, has potential applications in these fields.

Molecular Scaffolding and Bioisosterism: Substituted benzene rings are common motifs in many biologically active compounds and approved drugs. nih.gov The specific substitution pattern of this compound provides a distinct three-dimensional arrangement of functional groups that can be explored for interactions with biological targets. In drug design, this compound could serve as a starting point or a scaffold for the synthesis of new molecules. The concept of bioisosterism, where one functional group is replaced by another with similar properties, could be applied to this scaffold to optimize its pharmacokinetic and pharmacodynamic properties. digitellinc.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Should a series of analogues of this compound be synthesized and tested for a particular biological activity, QSAR studies could be employed to identify the key molecular descriptors influencing their potency. researchgate.net These descriptors can be computational and include electronic, steric, and hydrophobic parameters.

The following interactive table illustrates some of the key molecular descriptors that would be calculated for this compound in a typical QSAR study.

DescriptorDescriptionPredicted Influence on Bioactivity
LogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity.Higher LogP often correlates with better membrane permeability but can also lead to lower solubility and increased metabolism.
Molecular WeightThe mass of the molecule.Lower molecular weight is generally preferred for better absorption and distribution (Rule of Five).
Polar Surface Area (PSA)The surface area of polar atoms in the molecule.PSA is related to a molecule's ability to permeate cell membranes.
Number of Hydrogen Bond Donors/AcceptorsThe count of atoms that can donate or accept hydrogen bonds.These are crucial for specific interactions with biological targets.

Docking Studies: If a biological target for a molecule with the this compound scaffold is identified, molecular docking simulations can be performed. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. The substituents on the aromatic ring would play a crucial role in these interactions through hydrophobic, hydrogen bonding, or halogen bonding interactions.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Organic Molecules

1-Bromo-5-methoxy-2,4-dimethylbenzene serves as a valuable scaffold in the multi-step synthesis of more complex organic molecules. Its utility stems from the presence of a bromine atom, a methoxy (B1213986) group, and two methyl groups on the benzene (B151609) ring. The bromine atom is particularly significant as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the strategic introduction of diverse molecular fragments. For instance, the Suzuki-Miyaura reaction enables the coupling of the aryl bromide with boronic acids or esters to form biaryl structures, which are prevalent in many natural products and pharmaceuticals. The Heck reaction facilitates the formation of carbon-carbon bonds with alkenes, leading to substituted styrenyl compounds. Similarly, the Sonogashira coupling with terminal alkynes yields aryl alkynes, which are important precursors for various functional molecules.

While specific examples of the total synthesis of complex natural products using this compound as a starting material are not extensively documented in publicly available literature, the inherent reactivity of its functional groups makes it a theoretically potent intermediate for such endeavors. The strategic positioning of the methoxy and methyl groups can influence the electronic properties and steric environment of the molecule, which can be exploited to control the regioselectivity and stereoselectivity of subsequent synthetic transformations.

Derivatization for Novel Chemical Entities and Analogues

The structural framework of this compound is ripe for derivatization to generate novel chemical entities and analogues with potentially interesting biological or material properties.

Synthesis of Analogues with Tuned Reactivity

By modifying the core structure of this compound, chemists can fine-tune the reactivity of the molecule. For example, the methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized through etherification or esterification. These modifications can alter the molecule's electronic properties, solubility, and intermolecular interactions. The methyl groups can also undergo oxidation or halogenation to introduce new reactive sites.

Such derivatization strategies are crucial in fields like medicinal chemistry, where the systematic modification of a lead compound is a common approach to optimize its pharmacological profile. While direct studies on tuning the reactivity of this compound for specific applications are not widely reported, the principles of physical organic chemistry suggest that such modifications would predictably influence its behavior in chemical reactions.

Incorporation into Complex Molecular Architectures

The functional handles on this compound allow for its incorporation into larger and more complex molecular architectures. Through the aforementioned cross-coupling reactions, this aromatic unit can be linked to other molecular fragments to build up intricate three-dimensional structures. This approach is fundamental in the synthesis of new drug candidates, agrochemicals, and functional materials.

For example, the bromo-substituted aromatic ring can be a key component in the synthesis of polycyclic aromatic hydrocarbons or heterocyclic systems, which are often associated with potent biological activities. The methoxy and dimethyl substituents provide steric and electronic biases that can be leveraged to achieve desired conformations and properties in the final molecule.

Applications in Design of Advanced Organic Materials (e.g., Polymers, Electronic Devices)

The unique electronic and structural characteristics of this compound make it a promising candidate as a monomer or building block for the design of advanced organic materials.

The presence of the bromine atom allows for its polymerization through various cross-coupling polymerization techniques. For instance, Suzuki polymerization of the corresponding boronic acid derivative could lead to the formation of conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy and dimethyl groups on the benzene ring can enhance the solubility of the resulting polymers, which is a crucial factor for their processability into thin films for device fabrication.

Furthermore, the specific substitution pattern of this compound can influence the packing and morphology of the resulting materials in the solid state. This is a critical determinant of their electronic properties, such as charge carrier mobility. While specific research detailing the synthesis and characterization of polymers or electronic devices derived directly from this compound is limited, the broader field of conjugated polymer chemistry provides a strong basis for its potential in these applications. The ability to functionalize the aromatic ring through the bromo-substituent opens up possibilities for creating a wide range of materials with tailored optical and electronic properties.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as photolysis and hydrolysis.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy. For aromatic compounds, this process can be influenced by the presence of various functional groups on the benzene (B151609) ring. In the case of 1-Bromo-5-methoxy-2,4-dimethylbenzene, the primary photolytic pathway is expected to be the cleavage of the carbon-bromine (C-Br) bond. The energy from sunlight, particularly in the UV spectrum, can be sufficient to induce homolytic cleavage of the C-Br bond, leading to the formation of a debrominated radical species. This is a common degradation pathway for brominated aromatic compounds, including certain brominated flame retardants and pesticides. nih.gove3s-conferences.org

The resulting aryl radical is highly reactive and can subsequently abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form 1-methoxy-2,4-dimethylbenzene. Further photodegradation of this and other intermediates can occur, potentially leading to the oxidation of the methyl groups or the cleavage of the aromatic ring over extended periods of light exposure. The rate of photolysis can be affected by environmental factors such as the intensity of solar radiation, the presence of photosensitizing agents in the water or soil, and the physical state of the compound. nih.gov

Table 1: Potential Photolytic Degradation Products of this compound

Parent Compound Potential Intermediate Products Potential Final Products
This compound1-methoxy-2,4-dimethylbenzene, Brominated phenolsCarbon dioxide, Water, Bromide ions

This table is illustrative and based on the photodegradation pathways of similar brominated aromatic compounds.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Ether linkages, such as the methoxy (B1213986) group in this compound, can undergo acidic cleavage. khanacademy.orgchemistrysteps.commasterorganicchemistry.com However, under typical environmental pH conditions (ranging from acidic to slightly alkaline), the methoxy group on an aromatic ring is generally stable and resistant to hydrolysis. Significant hydrolysis of aryl ethers typically requires strong acidic conditions that are not commonly found in the natural environment. khanacademy.orgchemistrysteps.commasterorganicchemistry.com

Similarly, the carbon-bromine bond on an aromatic ring is generally resistant to hydrolysis under ambient environmental conditions. Therefore, hydrolytic transformation is not considered a major degradation pathway for this compound in the environment.

Biotic Degradation Mechanisms (Microbial)

Microbial degradation is a key process in the environmental breakdown of organic pollutants. Various microorganisms, including bacteria and fungi, have evolved enzymatic pathways to transform and mineralize a wide range of aromatic compounds. nih.govbohrium.commdpi.com

A primary and well-documented microbial transformation pathway for methoxylated aromatic compounds is O-dealkylation, specifically demethylation in this case. rsc.orgmdpi.com Certain aerobic and anaerobic microorganisms possess monooxygenase or other enzyme systems that can cleave the ether bond of the methoxy group. rsc.orgmdpi.com This reaction would transform this compound into 4-Bromo-2,5-dimethylphenol.

This O-demethylation step is significant as it increases the polarity of the molecule and often makes the resulting phenol (B47542) more susceptible to further microbial attack. nih.govnih.gov The presence of halogen substituents can influence the rate of this process. nih.gov

Following initial transformations such as O-demethylation, the resulting phenolic intermediate, 4-Bromo-2,5-dimethylphenol, can undergo further microbial degradation. A common pathway for the breakdown of aromatic rings by microorganisms involves hydroxylation, where one or more hydroxyl groups are added to the ring. nih.goveurekalert.orgchemeurope.comnih.govnagoya-u.ac.jp This is typically catalyzed by monooxygenase or dioxygenase enzymes.

The introduction of a second hydroxyl group can lead to the formation of a catechol or a hydroquinone (B1673460) derivative. These dihydroxylated intermediates are then susceptible to enzymatic ring cleavage, either through ortho- or meta-cleavage pathways. This cleavage breaks open the aromatic ring, forming aliphatic dicarboxylic acids that can then be further metabolized by the microorganism through central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization to carbon dioxide and water. nih.gov

The presence of a bromine atom on the aromatic ring is a key feature influencing the microbial degradation of this compound. Microorganisms have developed various strategies to deal with halogenated aromatic compounds. nih.govbohrium.com One crucial step is dehalogenation, the removal of the halogen substituent. This can occur either aerobically or anaerobically.

Table 2: Potential Biotic Degradation Pathways and Products of this compound

Initial Step Intermediate Products Subsequent Steps Potential Final Products
O-Dealkylation4-Bromo-2,5-dimethylphenolAromatic Ring Hydroxylation, DehalogenationAliphatic acids, Carbon dioxide, Water, Bromide ions
Reductive Dehalogenation1-methoxy-2,4-dimethylbenzeneO-Dealkylation, Aromatic Ring HydroxylationAliphatic acids, Carbon dioxide, Water
Aromatic Ring HydroxylationBrominated and methoxylated catechols/hydroquinonesDehalogenation, Ring CleavageAliphatic acids, Carbon dioxide, Water, Bromide ions

This table is illustrative and based on established microbial degradation pathways for similar halogenated and methoxylated aromatic compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-5-methoxy-2,4-dimethylbenzene, and how can reaction yields be maximized?

  • Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized aromatic precursor. For example, bromination of 5-methoxy-2,4-dimethylbenzene using bromine in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (0–5°C) can yield the target product. Purification via flash column chromatography (5–10% ethyl acetate/hexane gradient) is recommended to isolate the product with >95% purity . Optimizing stoichiometry (1.1–1.3 equiv. Br₂) and reaction time (2–4 hours) minimizes side products like di-brominated derivatives.

Q. How should researchers purify and characterize this compound?

  • Methodological Answer : Post-synthesis purification involves flash column chromatography (silica gel, hexane/ethyl acetate eluent). Characterization requires ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons splitting consistent with meta/para bromine placement). High-resolution mass spectrometry (HRMS) or GC-MS validates molecular weight (C₉H₁₁BrO: theoretical 214.00 g/mol) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to its irritant properties. Avoid inhalation and skin contact. Store in a cool, dry place (<25°C) away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxy and methyl groups create steric hindrance, slowing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can model electron density at the bromine site to predict reactivity. Experimentally, compare reaction rates with less-hindered analogs (e.g., 1-bromo-4-methoxybenzene) under identical conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) to quantify substituent effects .

Q. How can researchers resolve contradictions in reported reaction yields for its use in heterocycle synthesis?

  • Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading. For example, in Ullmann coupling with imidazoles, higher yields (75% vs. 40%) are achieved using DMF as solvent (vs. THF) due to better solubility of intermediates. Systematic screening of solvents (polar aprotic vs. ethers) and catalysts (CuI vs. CuBr) is advised .

Q. What advanced spectroscopic or computational methods validate its structural conformation?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive conformation data. If crystals are unavailable, NOESY NMR can probe spatial proximity between methoxy and methyl groups. Computational modeling (e.g., Gaussian, B3LYP/6-31G*) predicts bond angles and torsional strain, corroborating experimental data .

Q. How is this compound utilized as a building block in synthesizing functional materials?

  • Methodological Answer : Its bromine serves as a handle for cross-coupling to create π-conjugated polymers for optoelectronics. For example, Sonogashira coupling with ethynylbenzene derivatives produces luminescent materials. Reaction conditions (e.g., PdCl₂(PPh₃)₂, CuI, NEt₃) must exclude moisture to prevent dehalogenation .

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